Tert-butyl 3,5-difluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,5-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring and a tert-butyl ester group at the 1 position makes this compound unique. It is often used in organic synthesis and pharmaceutical research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-difluoropiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which undergoes fluorination at the 3 and 5 positions.
Fluorination: The fluorination process can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Esterification: The fluorinated piperidine is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to achieve the desired fluorination.
Continuous Flow Esterification: Implementing continuous flow reactors for the esterification step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,5-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while reduction can produce different alcohols or amines.
Scientific Research Applications
Tert-butyl 3,5-difluoropiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar in structure but with an additional ketone group.
Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate: Contains a different functional group at the 4 position.
1-Boc-4-piperidone: A piperidine derivative with a different ester group.
Uniqueness
Tert-butyl 3,5-difluoropiperidine-1-carboxylate is unique due to the specific placement of fluorine atoms and the tert-butyl ester group, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3,5-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSXRWZYSGHOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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